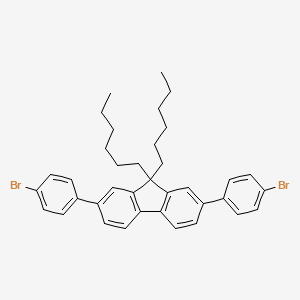
2,7-Bis(4-bromophenyl)-9,9-dihexyl-9H-fluorene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-Bis(4-bromophenyl)-9,9-dihexyl-9H-fluorene is an organic compound that belongs to the fluorene family It is characterized by the presence of two bromophenyl groups attached to the fluorene core, which is further substituted with two hexyl chains
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis(4-bromophenyl)-9,9-dihexyl-9H-fluorene typically involves a multi-step process. One common method includes the bromination of 2,7-diphenyl-9,9-dihexylfluorene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
2,7-Bis(4-bromophenyl)-9,9-dihexyl-9H-fluorene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form more complex structures.
Oxidation and Reduction: The fluorene core can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are employed in solvents such as toluene or ethanol.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted fluorenes, while coupling reactions can produce extended π-conjugated systems.
科学研究应用
2,7-Bis(4-bromophenyl)-9,9-dihexyl-9H-fluorene has several scientific research applications:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent electronic properties.
Materials Science: The compound is explored for its potential in creating novel materials with unique optical and electronic characteristics.
Biological Studies: It can be used as a probe or marker in biological assays due to its fluorescent properties.
Medicinal Chemistry: Research is ongoing to investigate its potential as a building block for drug development.
作用机制
The mechanism of action of 2,7-Bis(4-bromophenyl)-9,9-dihexyl-9H-fluorene is primarily related to its electronic structure. The presence of bromine atoms and hexyl chains influences its electron distribution and molecular interactions. In organic electronics, the compound’s ability to transport charge and emit light is attributed to its conjugated π-system and the interactions between its molecular orbitals.
相似化合物的比较
Similar Compounds
- 2,7-Bis(4-bromophenyl)-9-hexyl-9H-carbazole
- 2,7-Bis(4-bromophenyl)-9,9-dioctyl-9H-fluorene
- 2,7-Bis(4-bromophenyl)-9,9-diphenyl-9H-fluorene
Uniqueness
2,7-Bis(4-bromophenyl)-9,9-dihexyl-9H-fluorene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. The hexyl chains enhance its solubility and processability, making it more suitable for certain applications compared to its analogs with different substituents.
属性
CAS 编号 |
419568-25-5 |
|---|---|
分子式 |
C37H40Br2 |
分子量 |
644.5 g/mol |
IUPAC 名称 |
2,7-bis(4-bromophenyl)-9,9-dihexylfluorene |
InChI |
InChI=1S/C37H40Br2/c1-3-5-7-9-23-37(24-10-8-6-4-2)35-25-29(27-11-17-31(38)18-12-27)15-21-33(35)34-22-16-30(26-36(34)37)28-13-19-32(39)20-14-28/h11-22,25-26H,3-10,23-24H2,1-2H3 |
InChI 键 |
CUHLPNZUWGNLDM-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC1(C2=C(C=CC(=C2)C3=CC=C(C=C3)Br)C4=C1C=C(C=C4)C5=CC=C(C=C5)Br)CCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


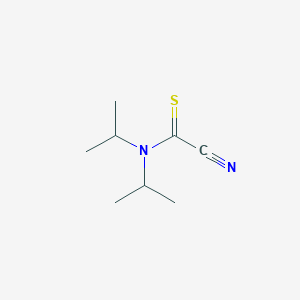
![5-{[4-(Diphenylamino)phenyl]methylidene}-3-ethyl-1,3-oxazolidine-2,4-dione](/img/structure/B14258738.png)

![3,4,5-Tris[(methoxycarbonyl)oxy]benzoic acid](/img/structure/B14258751.png)
![Benzenamine, 2-[(3-methyl-2-butenyl)oxy]-](/img/structure/B14258752.png)

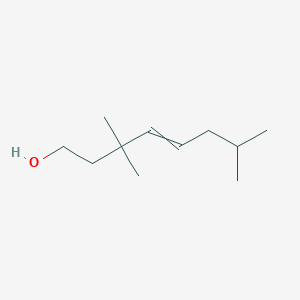
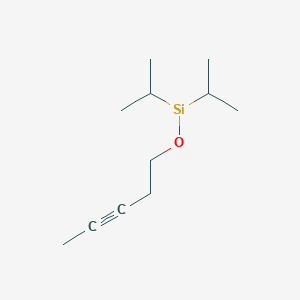
![{3-(4-Chlorophenyl)-1-[4-(sulfooxy)phenyl]-1H-pyrazol-4-yl}acetic acid](/img/structure/B14258765.png)

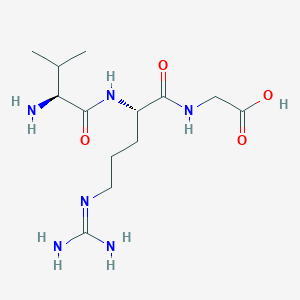

![(1-Phenylethene-1,2-diyl)bis[methyl(diphenyl)germane]](/img/structure/B14258799.png)
![2,2'-([1,1'-Biphenyl]-2,2'-diyl)bis(1-propyl-1H-benzimidazole)](/img/structure/B14258807.png)
